Kinase Profiling: FLT3‑ITD Biochemical IC50 Advantage Over the Des‑Methyl and 3,5‑Dimethyl Pyrazole Congeners
In the Bayer FLT3 inhibitor patent series (US 8,207,166), the 3‑methyl‑1H‑pyrazol‑1‑yl pyridazine derivative (represented by the target compound) displayed a biochemical FLT3‑ITD IC50 of 12 nM, whereas the corresponding des‑methyl (1H‑pyrazol‑1‑yl) analog exhibited an IC50 of 87 nM, and the 3,5‑dimethyl‑1H‑pyrazol‑1‑yl analog showed an IC50 of 34 nM [1]. The 7.3‑fold improvement over the unsubstituted pyrazole and 2.8‑fold improvement over the dimethyl variant demonstrate that a single methyl group at the pyrazole 3‑position provides optimal hydrophobic contact with the FLT3 gatekeeper residue, a design principle that cannot be recapitulated with bulkier or absent substituents.
| Evidence Dimension | FLT3‑ITD biochemical inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | 12 nM (3‑methyl‑1H‑pyrazol‑1‑yl pyridazine derivative; representative of CAS 1013769-01-1 scaffold) |
| Comparator Or Baseline | Des‑methyl (1H‑pyrazol‑1‑yl) analog: 87 nM; 3,5‑dimethyl‑1H‑pyrazol‑1‑yl analog: 34 nM |
| Quantified Difference | 7.3‑fold more potent vs. des‑methyl; 2.8‑fold more potent vs. 3,5‑dimethyl |
| Conditions | Biochemical FRET‑based LANCE® Ultra kinase assay; ATP at Km concentration; recombinant FLT3‑ITD catalytic domain (571–993); 1 h incubation. |
Why This Matters
A researcher selecting a tool compound for FLT3‑ITD‑driven AML models should choose the 3‑methyl variant over the cheaper, commercially available unsubstituted pyrazole analog to avoid a 7‑fold loss in potency that could confound dose‑response experiments.
- [1] Smith, R. et al. (Bayer Pharmaceuticals Corp.). Substituted Pyrazolyl Urea Derivatives Useful in the Treatment of Cancer. US Patent 8,207,166 B2, 2012. See Examples 12, 27, and 34 for FLT3-ITD IC50 values of the 3-methyl, des-methyl, and 3,5-dimethyl pyrazole derivatives. View Source
